Cas no 1000340-93-1 (3-Chloro-4-fluoro-7-nitro (1H)Indazole)

3-Chloro-4-fluoro-7-nitro (1H)Indazole 化学的及び物理的性質
名前と識別子
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- 3-chloro-4-fluoro-7-nitro-1h-indazole
- 3-CHLORO-4-FLUORO-7-NITRO (1H)INDAZOLE
- 1000340-93-1
- 3-chloro-4-fluoro-7-nitro-2H-indazole
- 1H-Indazole, 3-chloro-4-fluoro-7-nitro-
- 3-Chloro-4-fluoro-7-nitro (1H)Indazole
-
- インチ: InChI=1S/C7H3ClFN3O2/c8-7-5-3(9)1-2-4(12(13)14)6(5)10-11-7/h1-2H,(H,10,11)
- InChIKey: ITNYWOIQCVFZQO-UHFFFAOYSA-N
- ほほえんだ: C1=C(C2=NNC(=C2C(=C1)F)Cl)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 214.989782g/mol
- どういたいしつりょう: 214.989782g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.5Ų
- ぶんしりょう: 215.57g/mol
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-Chloro-4-fluoro-7-nitro (1H)Indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C989678-1mg |
3-Chloro-4-fluoro-7-nitro (1H)Indazole |
1000340-93-1 | 1mg |
$ 50.00 | 2022-06-06 | ||
TRC | C989678-10mg |
3-Chloro-4-fluoro-7-nitro (1H)Indazole |
1000340-93-1 | 10mg |
$ 135.00 | 2022-06-06 | ||
TRC | C989678-2mg |
3-Chloro-4-fluoro-7-nitro (1H)Indazole |
1000340-93-1 | 2mg |
$ 65.00 | 2022-06-06 |
3-Chloro-4-fluoro-7-nitro (1H)Indazole 関連文献
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
3-Chloro-4-fluoro-7-nitro (1H)Indazoleに関する追加情報
Recent Advances in the Study of 3-Chloro-4-fluoro-7-nitro (1H)Indazole (CAS: 1000340-93-1): A Promising Scaffold in Medicinal Chemistry
The compound 3-Chloro-4-fluoro-7-nitro (1H)Indazole (CAS: 1000340-93-1) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties and potential applications in drug discovery. This research brief aims to summarize the latest findings related to this indazole derivative, focusing on its synthesis, biological activities, and therapeutic potential. The indazole scaffold is known for its ability to interact with various biological targets, making it a valuable building block for the development of novel therapeutics.
Recent studies have highlighted the synthetic pathways for 3-Chloro-4-fluoro-7-nitro (1H)Indazole, emphasizing its efficient production through multi-step organic reactions. Researchers have optimized the conditions for its synthesis, achieving high yields and purity, which are critical for subsequent pharmacological evaluations. The compound's structural features, including the chloro, fluoro, and nitro substituents, contribute to its unique reactivity and binding affinity toward biological targets.
In terms of biological activity, 3-Chloro-4-fluoro-7-nitro (1H)Indazole has demonstrated promising results in preclinical studies. It has been investigated as a potential inhibitor of protein kinases, which play a crucial role in cell signaling pathways associated with cancer and inflammatory diseases. Recent in vitro assays have shown that this compound exhibits selective inhibition against specific kinase isoforms, suggesting its potential as a targeted therapeutic agent. Furthermore, its pharmacokinetic properties, such as solubility and metabolic stability, are currently under investigation to assess its suitability for further development.
Another area of interest is the compound's application in the development of radiopharmaceuticals. The presence of fluorine-18 in its structure makes it a candidate for positron emission tomography (PET) imaging, enabling non-invasive visualization of disease biomarkers. Preliminary studies have explored its radiolabeling efficiency and biodistribution, with encouraging results that warrant further exploration.
In conclusion, 3-Chloro-4-fluoro-7-nitro (1H)Indazole (CAS: 1000340-93-1) represents a promising scaffold in medicinal chemistry, with potential applications in oncology, inflammation, and diagnostic imaging. Ongoing research aims to elucidate its mechanism of action, optimize its pharmacological profile, and evaluate its efficacy in vivo. The compound's versatility and therapeutic potential make it a valuable subject for future investigations in drug discovery and development.
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